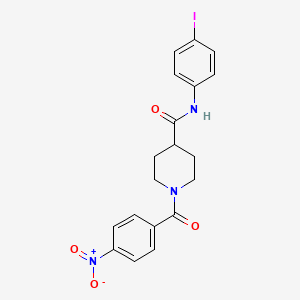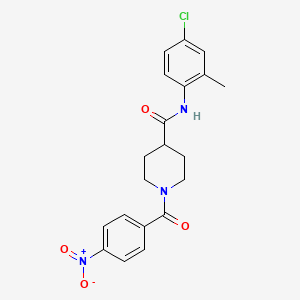
N-(4-iodophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-iodophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide, also known as INCB018424, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors, and their dysregulation has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. INCB018424 has shown promise as a therapeutic agent in preclinical and clinical studies, and its mechanism of action and biochemical and physiological effects are the subject of ongoing research.
Wirkmechanismus
N-(4-iodophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide inhibits JAK enzymes by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and reduces the activity of cytokines and growth factors that rely on JAK signaling. The specific JAK isoforms targeted by this compound vary depending on the disease and cell type, but the most commonly targeted isoforms are JAK1 and JAK2.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific disease and cell type being studied. In general, this compound reduces inflammation and disease progression by inhibiting cytokine and growth factor signaling. This leads to a reduction in the production of inflammatory mediators and immune cell activation. This compound has also been shown to have antitumor effects in certain types of cancer, although the mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. It has a high affinity for JAK enzymes and can effectively inhibit their activity in vitro and in vivo. However, there are also limitations to its use. This compound is not selective for a single JAK isoform and can inhibit multiple isoforms at once. This can make it difficult to tease apart the specific effects of each isoform on disease progression. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(4-iodophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide. One area of interest is the development of more selective JAK inhibitors that target specific isoforms or signaling pathways. Another area of interest is the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its antitumor effects. Finally, there is ongoing research into the potential use of this compound in other diseases, such as asthma and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide has been studied extensively in preclinical models of disease, including rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms. In these models, this compound has been shown to inhibit JAK signaling and reduce inflammation and disease progression. Clinical trials have also been conducted in patients with these diseases, with promising results. This compound has been approved by the FDA for the treatment of certain types of myeloproliferative neoplasms.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O4/c20-15-3-5-16(6-4-15)21-18(24)13-9-11-22(12-10-13)19(25)14-1-7-17(8-2-14)23(26)27/h1-8,13H,9-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFETDUMRPHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3540089.png)
![2-chloro-5-iodo-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3540090.png)

![7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3540100.png)
![N-(2-furylmethyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B3540108.png)
![N-{[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3540114.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3540128.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540129.png)
![3-(4-isopropylphenyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acrylamide](/img/structure/B3540137.png)

![1-{N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3540148.png)
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B3540159.png)
![5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3540174.png)
![ethyl 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-piperidinecarboxylate](/img/structure/B3540182.png)
